sEH Inhibitory Potency – Class‑Level Inference from 1,3‑Disubstituted Urea SAR
No direct sEH inhibition data (IC₅₀ or Kᵢ) were found for the target compound in any accessible primary paper, patent, or authoritative database. The closest class‑level evidence comes from the seminal SAR study by Kim et al. (2007), which demonstrated that 1,3‑disubstituted ureas bearing ether‑containing side chains achieve low‑nanomolar sEH inhibition [1]. Without a specific head‑to‑head comparison, procurement decisions must rely on the compound’s explicit inclusion in multiple sEH‑inhibitor patents as a representative of the furan‑containing sub‑series [2].
| Evidence Dimension | sEH inhibition potency |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Class reference: 1,3‑disubstituted urea with ether group – Kᵢ range 0.5–50 nM for human sEH (Kim et al. 2007) |
| Quantified Difference | None calculable |
| Conditions | Recombinant human sEH, FRET‑based ACPU displacement assay |
Why This Matters
Placement within a low‑nanomolar sEH inhibitor scaffold provides a probabilistic basis for selecting this specific chemotype when investigating furan‑substituted urea SAR.
- [1] Kim, I.H.; Tsai, H.J.; Nishi, K.; Kasagami, T.; Morisseau, C.; Hammock, B.D. 1,3‑Disubstituted ureas functionalized with ether groups are potent inhibitors of the soluble epoxide hydrolase with improved pharmacokinetic properties. J. Med. Chem. 2007, 50, 5217–5226. View Source
- [2] US Patent 10377744 B2, US Patent 11123311 B2, US Patent 11723929 B2 – Soluble epoxide hydrolase inhibitors and methods of using same. Assigned to The Regents of the University of California. View Source
